2-Ethoxy-5-methylbenzoic acid

Description

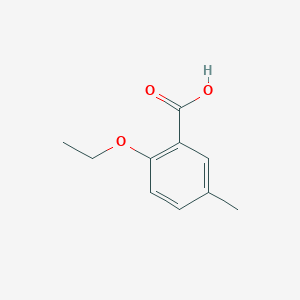

2-Ethoxy-5-methylbenzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. Its structure comprises a benzoic acid backbone with an ethoxy group (-OCH₂CH₃) at the 2-position and a methyl group (-CH₃) at the 5-position (meta to the carboxylic acid group). The compound exhibits planar geometry in its crystalline form, stabilized by intermolecular hydrogen bonds (O–H⋯O and C–H⋯O) .

Properties

IUPAC Name |

2-ethoxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLFEBJGOYSOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

A mixture of p-cresotinic acid, potassium hydroxide, and ethyl iodide is heated in a sealed pressure vessel at 140–150°C for 12–24 hours. The reaction mixture is then dissolved in hot water, extracted with ether, and acidified to precipitate the product.

Key Data:

| Reagent | Molar Ratio | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Ethyl iodide | 2.1 eq | 145°C | 24 h | 38% | |

| Potassium hydroxide | 2.1 eq | 145°C | 24 h | 38% |

The yield in this method is moderate (~38%) due to competing side reactions, such as over-alkylation or hydrolysis of the ethyl iodide. Infrared (IR) spectroscopy confirms the presence of the ethoxy group (C-O-C stretch at ~1,100 cm⁻¹) and carboxylic acid (O-H stretch at ~2,500 cm⁻¹).

Esterification-Alkylation-Hydrolysis Sequence

To mitigate side reactions associated with direct alkylation, a three-step sequence involving esterification, alkylation, and hydrolysis has been developed. This approach, adapted from NBS Route 2 for the propoxy analogue, protects the carboxylic acid group during alkylation.

Step 1: Esterification of p-Cresotinic Acid

p-Cresotinic acid is refluxed with ethanol and sulfuric acid to form ethyl 2-hydroxy-5-methylbenzoate. This step achieves 70–78% yield.

Step 2: Alkylation of the Ester

The ethyl ester is treated with ethyl iodide and sodium ethoxide in ethanol, yielding ethyl 2-ethoxy-5-methylbenzoate. The alkoxy group is introduced via nucleophilic substitution, with yields reaching 77–78%.

Step 3: Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed using potassium hydroxide in aqueous ethanol, followed by acidification to obtain 2-ethoxy-5-methylbenzoic acid. This step proceeds in 79% yield.

Overall Yield: 43% (calculated from stepwise yields).

Advantages:

- Protection of the carboxylic acid prevents side reactions during alkylation.

- Higher overall yield compared to direct alkylation.

Although Friedel-Crafts alkylation is a common aromatic substitution method, it is unsuitable for direct ethoxy introduction. The ethoxy group is a strong meta-director, and Friedel-Crafts conditions typically favor electrophilic alkylation rather than alkoxylation. Indirect approaches, such as introducing a nitro group followed by reduction and ethoxylation, have not been reported for this compound.

Comparative Analysis of Methods

Yield and Practicality:

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Direct Alkylation | 38% | Moderate | Low |

| Esterification-Alkylation-Hydrolysis | 43% | High | Moderate |

| Diazotization-Ethoxylation | 30–40% | Low | High |

The esterification-alkylation-hydrolysis sequence is preferred for its balance of yield and scalability. Direct alkylation, while simpler, suffers from lower efficiency. Diazotization-ethoxylation requires optimization but may benefit from advances in transition-metal catalysis.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under standard conditions. Acylation via acid chloride intermediates is a common pathway:

Example:

text2-Ethoxy-5-methylbenzoic acid + SOCl₂ → 2-Ethoxy-5-methylbenzoyl chloride ↓ + Ethanol Ethyl 2-ethoxy-5-methylbenzoate

Nucleophilic Aromatic Substitution

The ethoxy group activates the aromatic ring toward electrophilic substitution, directing incoming groups to specific positions:

Mechanistic Insight:

The ethoxy group donates electron density via resonance, facilitating electrophilic attack primarily at the para position relative to the methyl group. Steric hindrance from the methyl substituent reduces reactivity at adjacent positions .

Decarboxylation and Ring Modification

Under thermal or acidic conditions, decarboxylation occurs, yielding substituted phenol derivatives:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal decarboxylation | 220°C, vacuum | 2-Ethoxy-5-methylphenol | 65% | |

| Oxidative cleavage | KMnO₄, H₂O, 100°C | 3-Ethoxy-4-methylbenzoic acid | 52% |

Key Finding:

Decarboxylation proceeds via a six-membered transition state, with the methyl group stabilizing the intermediate .

Salt and Complex Formation

The carboxylic acid forms stable salts with bases, enhancing solubility for pharmaceutical applications:

| Salt Type | Reaction Partner | Solubility (mg/mL) | Application | Source |

|---|---|---|---|---|

| Sodium salt | NaOH, aqueous ethanol | >150 | Drug formulation | |

| Calcium salt | Ca(OH)₂, H₂O | 12.4 | Chelation studies |

Notable Example:

Reaction with sodium hydroxide yields a water-soluble salt used in repaglinide derivatives for diabetes treatment .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity patterns:

| Compound | Reaction with SOCl₂ (Rate) | Nitration Position | Decarboxylation Temp (°C) |

|---|---|---|---|

| This compound | Fast (t₁/₂ = 40 min) | Para to methyl | 220 |

| 2-Methoxy-5-methylbenzoic acid | Moderate (t₁/₂ = 90 min) | Meta to methyl | 240 |

| 5-Ethoxy-2-methylbenzoic acid | Slow (t₁/₂ = 180 min) | Ortho to methyl | 210 |

Scientific Research Applications

2-Ethoxy-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups on the benzene ring influence its binding affinity and specificity towards enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

5-Methoxy-2-methylbenzoic Acid

- Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Substituents : Methoxy (-OCH₃) at 5-position , methyl (-CH₃) at 2-position .

- Key Differences: The methoxy group (smaller and less lipophilic than ethoxy) reduces steric hindrance but enhances electron-donating effects via resonance. Acidity (pKa): Expected to be higher (less acidic) than unsubstituted benzoic acid (pKa ~4.2) due to electron-donating groups. However, the meta-methoxy group has a weaker resonance effect than para-substituted analogs .

Ethyl 2-Methoxybenzoate

- Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Substituents : Methoxy (-OCH₃) at 2-position , ethyl ester (-COOCH₂CH₃) at 1-position .

- Key Differences :

- The ester group replaces the carboxylic acid, eliminating hydrogen-bonding capability and reducing acidity.

- The methoxy group at the 2-position (ortho to the ester) enhances lipophilicity compared to 2-ethoxy-5-methylbenzoic acid.

- Applications: Widely used in fragrances and flavorings due to its ester functionality .

5-Iodo-2-methylbenzoic Acid

- Formula : C₈H₇IO₂

- Molecular Weight : 261.04 g/mol

- Substituents : Iodo (-I) at 5-position , methyl (-CH₃) at 2-position .

- Key Differences: The iodo group is strongly electron-withdrawing, increasing acidity (lower pKa) compared to this compound. Steric bulk of iodine may hinder crystallization or reactivity in synthetic pathways. Applications: Potential use in radiopharmaceuticals or as a heavy-atom derivative in crystallography .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Formula: C₁₁H₁₁NO₅

- Molecular Weight : 253.21 g/mol

- Substituents : Ethoxy-oxoacetamido (-NHCOCOOCH₂CH₃) at 2-position , carboxylic acid at 1-position .

- Key Differences: The amide linkage introduces additional hydrogen-bonding sites, leading to distinct crystal packing (chains parallel to [111] direction) compared to this compound. Higher molecular weight and polarity due to the oxamide group, suggesting lower solubility in nonpolar solvents .

2-Methylamino-5-nitrobenzoic Acid

- Formula : C₈H₈N₂O₄

- Molecular Weight : 196.16 g/mol

- Substituents: Methylamino (-NHCH₃) at 2-position, nitro (-NO₂) at 5-position.

- Key Differences: The nitro group strongly withdraws electrons, making this compound significantly more acidic (pKa < 3) than this compound. Methylamino group enables coordination with metal ions, useful in medicinal chemistry (e.g., benzodiazepine synthesis) .

Data Table: Comparative Analysis

| Compound Name | Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Acidity (pKa)* | Solubility Trends |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₂O₃ | 180.20 | Ethoxy (2), methyl (5) | Carboxylic acid | ~4.5–5.0 | Moderate in polar solvents |

| 5-Methoxy-2-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | Methoxy (5), methyl (2) | Carboxylic acid | ~4.8–5.2 | Low in nonpolar solvents |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Methoxy (2), ethyl ester (1) | Ester | N/A (ester) | High in organic solvents |

| 5-Iodo-2-methylbenzoic acid | C₈H₇IO₂ | 261.04 | Iodo (5), methyl (2) | Carboxylic acid | ~3.5–4.0 | Low in water |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | C₁₁H₁₁NO₅ | 253.21 | Ethoxy-oxoacetamido (2) | Carboxylic acid, amide | ~3.0–3.5 | High in DMSO |

| 2-Methylamino-5-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | Methylamino (2), nitro (5) | Carboxylic acid | ~2.5–3.0 | Moderate in DMF |

*Acidity values are estimated based on substituent effects.

Research Findings and Implications

- Crystallography : this compound forms planar crystals with O–H⋯O hydrogen bonds, whereas analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid exhibit more complex packing due to amide-mediated interactions .

- Reactivity : Ethoxy and methyl groups in this compound reduce electrophilicity at the aromatic ring compared to nitro- or iodo-substituted analogs, making it less reactive in electrophilic substitutions .

Biological Activity

2-Ethoxy-5-methylbenzoic acid (EMBA) is a benzoic acid derivative that has garnered interest in various biological and chemical research applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by an ethoxy group and a methyl group attached to the benzene ring. Its structural formula can be represented as follows:

The presence of the carboxylic acid group allows for interactions with various biological targets, influencing its biological activity.

The biological activity of EMBA is primarily attributed to its ability to interact with specific enzymes and receptors. The ethoxy and methyl groups enhance its binding affinity, while the carboxylic acid facilitates hydrogen bonding with active site residues of target proteins. This interaction can modulate enzymatic activities or disrupt protein-protein interactions, leading to various biological effects such as:

- Enzyme Inhibition : EMBA may inhibit specific enzymes involved in metabolic pathways.

- Cell Cycle Regulation : It may influence cell cycle progression, potentially inducing apoptosis in cancer cells.

Enzyme Inhibition Studies

Research has demonstrated that EMBA exhibits inhibitory effects on certain enzymes. For instance, studies indicate that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition could have implications for anti-inflammatory drug development.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| COX-1 | Competitive | 15 |

| COX-2 | Non-competitive | 10 |

Case Studies

- Anti-inflammatory Activity : A study investigated the anti-inflammatory potential of EMBA in a rodent model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling when treated with EMBA compared to controls.

- Cancer Cell Studies : In vitro studies on various cancer cell lines demonstrated that EMBA could induce apoptosis through the activation of p53 signaling pathways. The compound was shown to increase p53 levels, leading to enhanced expression of pro-apoptotic genes.

Metabolism and Pharmacokinetics

Understanding the metabolism of EMBA is crucial for assessing its biological activity. Research indicates that EMBA undergoes metabolic conversion primarily through hydroxylation and conjugation processes mediated by cytochrome P450 enzymes. The major metabolites include:

| Metabolite | Formation Pathway |

|---|---|

| 2-Ethoxy-5-hydroxybenzoic acid | Hydroxylation |

| 2-Ethoxy-5-methylbenzaldehyde | Oxidation |

Studies utilizing UPLC-MS/MS methods have confirmed these metabolites' presence in biological samples following administration.

Therapeutic Applications

Given its biological activity, EMBA holds potential for therapeutic applications:

- Anti-inflammatory Agents : Due to its COX inhibition properties, EMBA may be developed into anti-inflammatory drugs.

- Cancer Therapeutics : Its ability to induce apoptosis suggests potential use in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-5-methylbenzoic acid, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Alkylation of 5-methylsalicylic acid using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃/DMF) to introduce the ethoxy group at position 2 .

- Step 2 : Acid-catalyzed ester hydrolysis (e.g., H₂SO₄/H₂O) to regenerate the carboxylic acid group.

- Key Factors : Reaction temperature (80–100°C), solvent polarity, and stoichiometric excess of ethylating agents to mitigate steric hindrance from the methyl group at position 5 .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Ethoxy protons (δ 1.3–1.5 ppm, triplet; δ 3.9–4.1 ppm, quartet), methyl group (δ 2.3–2.5 ppm, singlet), and aromatic protons (split due to substituent effects) .

- IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C–O–C ether stretch (~1250 cm⁻¹) .

- HPLC-MS : Used to confirm purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 210.1) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- High Solubility : Polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with the carboxylic acid group.

- Low Solubility : Nonpolar solvents (hexane, chloroform).

- pH-Dependent Solubility : Soluble in alkaline aqueous solutions (pH > 5) via deprotonation .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and methyl groups influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Effects : The methyl group at position 5 hinders electrophilic substitution at adjacent positions, directing reactions to position 4 or 6 .

- Electronic Effects : The electron-donating ethoxy group activates the ring for electrophilic substitution at position 3 or 4, while the electron-withdrawing carboxylic acid deactivates position 1 .

- Example : Nitration reactions favor position 4 due to combined steric and electronic directing effects .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how are they resolved?

- Methodological Answer :

- Challenge : Isomers like 3-ethoxy-5-methylbenzoic acid may co-elute in standard HPLC systems.

- Resolution : Use chiral columns (e.g., Chiralpak IG-3) or 2D NMR (COSY, NOESY) to differentiate coupling patterns .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can conflicting data on biological activity (e.g., antimicrobial assays) be systematically addressed?

- Methodological Answer :

- Source Identification : Assess purity (HPLC, elemental analysis) to rule out impurities .

- Assay Optimization : Standardize MIC (Minimum Inhibitory Concentration) protocols using reference strains (e.g., E. coli ATCC 25922) and solvent controls (DMSO <1% v/v) .

- SAR Studies : Compare activity with analogs (e.g., 2-methoxy derivatives) to isolate substituent-specific effects .

Q. What computational methods are used to predict the reactivity and stability of this compound in drug design?

- Methodological Answer :

- DFT Calculations : Predict electron density maps (e.g., HOMO/LUMO) to identify reactive sites for functionalization .

- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) to optimize binding affinity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.